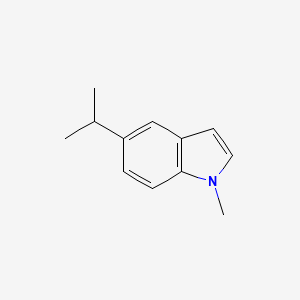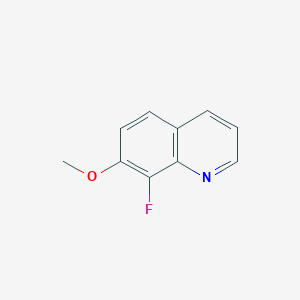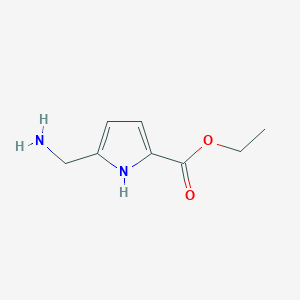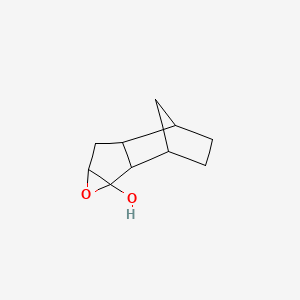![molecular formula C8H16O2Si B11913746 [Ethenyl(dimethyl)silyl] butanoate CAS No. 959227-44-2](/img/structure/B11913746.png)
[Ethenyl(dimethyl)silyl] butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(vinyl)silyl butyrate is an organosilicon compound with the molecular formula C8H16O2Si. This compound is characterized by the presence of a vinyl group attached to a silicon atom, which is further bonded to a butyrate ester group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl(vinyl)silyl butyrate can be synthesized through several methods. One common approach involves the reaction of vinylsilanes with butyric acid derivatives under specific conditions. For instance, a zinc-catalyzed nucleophilic substitution reaction of chlorosilanes with organomagnesium reagents can yield functionalized tetraorganosilanes, including dimethyl(vinyl)silyl butyrate . Another method involves the hydrosilylation of terminal alkenes using metal catalysts such as nickel or manganese complexes .
Industrial Production Methods: Industrial production of dimethyl(vinyl)silyl butyrate typically involves large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of bench-stable alkyl bisphosphine manganese complexes, for example, allows for efficient and selective conversion of terminal alkenes into vinylsilanes at room temperature .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl(vinyl)silyl butyrate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the vinyl group, leading to the formation of halogenated products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogen electrophiles such as bromine or iodine.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Halogenated vinylsilanes.
Wissenschaftliche Forschungsanwendungen
Dimethyl(vinyl)silyl butyrate finds applications in various fields:
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of dimethyl(vinyl)silyl butyrate involves its reactivity towards electrophiles and nucleophiles. The vinyl group, being electron-rich, can stabilize positive charges through hyperconjugation, facilitating electrophilic additions. The ester group can undergo nucleophilic attack, leading to various transformations. These reactions are often catalyzed by metal complexes, which enhance the reactivity and selectivity of the compound .
Vergleich Mit ähnlichen Verbindungen
- Vinyltrimethylsilane
- Vinyltriethoxysilane
- Vinyltriacetoxysilane
Comparison: Dimethyl(vinyl)silyl butyrate is unique due to the presence of both a vinyl group and a butyrate ester group. This combination allows for a broader range of chemical reactions and applications compared to other vinylsilanes, which may lack the ester functionality. The ester group provides additional reactivity, making dimethyl(vinyl)silyl butyrate a versatile compound in organic synthesis .
Eigenschaften
CAS-Nummer |
959227-44-2 |
|---|---|
Molekularformel |
C8H16O2Si |
Molekulargewicht |
172.30 g/mol |
IUPAC-Name |
[ethenyl(dimethyl)silyl] butanoate |
InChI |
InChI=1S/C8H16O2Si/c1-5-7-8(9)10-11(3,4)6-2/h6H,2,5,7H2,1,3-4H3 |
InChI-Schlüssel |
SDUAWKFZWXSGJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)O[Si](C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-Imidazo[4,5-G]quinoline](/img/structure/B11913673.png)











